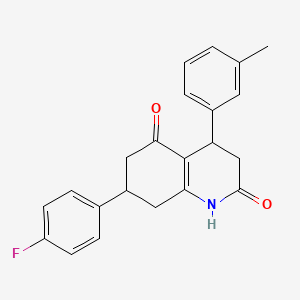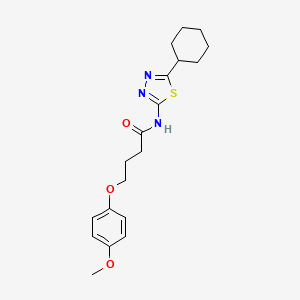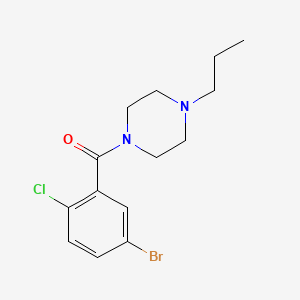![molecular formula C18H18ClF3N2O3 B4686562 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4686562.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound, also known as CFTRinh-172, has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been found to selectively inhibit CFTR channels, leading to a reduction in salt and water transport across epithelial tissues. The exact mechanism of action of this compound is not fully understood, but it is thought to involve binding to a specific site on the CFTR channel and preventing it from opening.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its role in regulating CFTR channels, it has also been shown to inhibit other ion channels and transporters, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase. This compound has also been found to modulate the activity of various enzymes, including protein kinase A and protein kinase C.
実験室実験の利点と制限
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has several advantages for use in laboratory experiments. It is a highly selective inhibitor of CFTR channels, making it a useful tool for studying the role of these channels in various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. Its effects on other ion channels and transporters may complicate the interpretation of results, and its mechanism of action is not fully understood. Additionally, it may have off-target effects that could confound experimental results.
将来の方向性
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea. One area of interest is its potential use as a therapeutic agent for cystic fibrosis and other diseases associated with CFTR dysfunction. Further studies are needed to determine the safety and efficacy of this compound in vivo, as well as to identify any potential side effects.
Another area of interest is the development of new CFTR inhibitors with improved selectivity and potency. This could lead to the discovery of new therapeutic agents for the treatment of cystic fibrosis and other diseases.
Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other ion channels and transporters. This could provide new insights into the regulation of salt and water transport across epithelial tissues and lead to the development of new treatments for a range of diseases.
科学的研究の応用
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been extensively studied for its potential applications in the field of scientific research. One of the primary areas of interest is its role in the regulation of cystic fibrosis transmembrane conductance regulator (CFTR) channels. CFTR channels play a crucial role in regulating salt and water transport across epithelial tissues, and dysfunction of these channels is associated with cystic fibrosis and other diseases.
特性
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3/c1-26-15-6-3-11(9-16(15)27-2)7-8-23-17(25)24-14-10-12(18(20,21)22)4-5-13(14)19/h3-6,9-10H,7-8H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTLGDOYQXNHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(dimethylamino)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4686481.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4686486.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4686494.png)
![1-[3-(4-ethylphenoxy)propyl]-1H-imidazole](/img/structure/B4686507.png)
![N-benzyl-2-[2-(3,4-dimethylphenoxy)ethoxy]-N-methylethanamine](/img/structure/B4686513.png)

![N-(2-ethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4686526.png)
![2-(2,2-dimethylpropanoyl)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4686533.png)

![4-bromo-N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4686555.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4686570.png)

